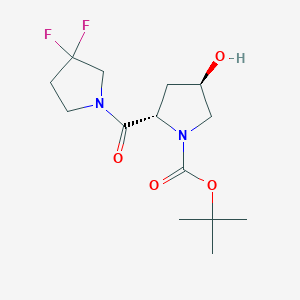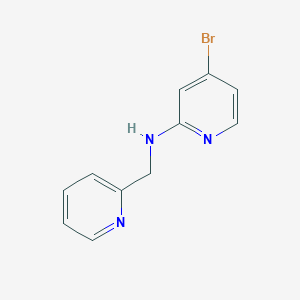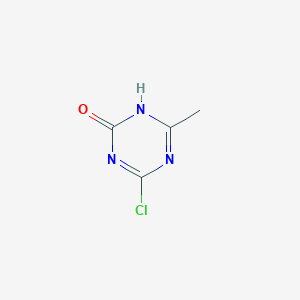![molecular formula C7H4BrN3O B12845798 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B12845798.png)
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde is a heterocyclic compound that contains a triazole ring fused to a pyridine ring, with a bromine atom at the 6th position and an aldehyde group at the 8th position. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid.
Reduction: 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an inverse agonist for RORγt, a nuclear receptor involved in immune response regulation . Additionally, it can inhibit enzymes such as PHD-1, JAK1, and JAK2, which are involved in various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Lacks the aldehyde group at the 8th position.
8-Nitro-[1,2,4]triazolo[1,5-a]pyridine: Contains a nitro group instead of a bromine atom.
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine: Saturated version of the triazolo[1,5-a]pyridine ring.
Uniqueness
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows for diverse chemical modifications and potential biological activities. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C7H4BrN3O |
|---|---|
Molekulargewicht |
226.03 g/mol |
IUPAC-Name |
6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde |
InChI |
InChI=1S/C7H4BrN3O/c8-6-1-5(3-12)7-9-4-10-11(7)2-6/h1-4H |
InChI-Schlüssel |
OVSQAZSSTNPXPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NC=NN2C=C1Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one](/img/structure/B12845726.png)


![2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12845744.png)







![5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12845792.png)


